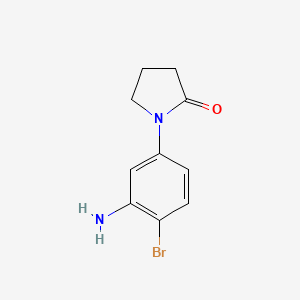
1-(3-Amino-4-bromophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-氨基-4-溴苯基)吡咯烷-2-酮是一种属于吡咯烷酮类的化合物。 吡咯烷酮是五元内酰胺,由于其强大的生物活性以及多样的功能特性,在天然产物和合成化合物中广泛存在 。该化合物以苯环上的3位氨基和4位溴原子为特征,连接到吡咯烷-2-酮核心上。
准备方法
1-(3-氨基-4-溴苯基)吡咯烷-2-酮的合成可以通过多种合成途径实现。 一种常见的方法包括哌啶衍生物的环缩合和脱甲酰基功能化 。该过程通常包括形成吡咯烷-2-甲醛,然后进行羧酸形成、脱羧和ipso-氧化。 工业生产方法可能涉及使用特定的氧化剂和添加剂来实现高收率和选择性 .
化学反应分析
1-(3-氨基-4-溴苯基)吡咯烷-2-酮会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化生成各种氧化产物。
还原: 还原反应可以导致生成不同的还原衍生物。
这些反应中常用的试剂包括氧化剂、还原剂以及亲电或亲核取代基。 这些反应形成的主要产物取决于所使用的特定试剂和条件 .
科学研究应用
1-(3-氨基-4-溴苯基)吡咯烷-2-酮在科学研究中有多种应用,包括:
作用机制
1-(3-氨基-4-溴苯基)吡咯烷-2-酮的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物的作用是通过与靶蛋白结合介导的,从而调节其活性。 具体的分子靶点和途径取决于特定的生物环境和该化合物的结构特征 .
相似化合物的比较
1-(3-氨基-4-溴苯基)吡咯烷-2-酮可以与其他类似化合物进行比较,例如:
吡咯烷-2-酮: 没有氨基和溴取代基的碱性吡咯烷酮结构.
1-(4-溴苯基)吡咯烷-2-酮: 与该化合物类似,在4位有一个溴原子,但缺少氨基.
1-(3-氨基苯基)吡咯烷-2-酮: 在3位有一个氨基,但没有溴原子.
1-(3-氨基-4-溴苯基)吡咯烷-2-酮的独特性在于其特定的取代模式,与它的类似物相比,它赋予了独特的化学和生物特性 .
生物活性
1-(3-Amino-4-bromophenyl)pyrrolidin-2-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a pyrrolidinone ring substituted with an amino group and a bromophenyl moiety. Its molecular formula is C_{11}H_{12}BrN_{2}O, and it has a molecular weight of 255.11 g/mol. The unique structural characteristics contribute to its interaction with various biological targets, influencing critical cellular pathways.
Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities. Its mechanisms include:
- Antimicrobial Activity : The compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Studies have demonstrated that this compound can modulate pathways involved in cell growth and apoptosis, leading to reduced viability in cancer cell lines such as A549 (lung adenocarcinoma) .
- Anti-inflammatory Effects : Interaction with inflammatory pathways suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Anticancer Activity : In vitro studies revealed that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against A549 cells. Notably, modifications to the amino group and bromine substitution significantly influenced activity levels .
Compound Viability (%) Notes This compound 61 Reduced cell viability compared to control 1-(4-Bromophenyl)pyrrolidin-2-one 64 Similar structure but different activity 1-(4-Chlorophenyl)pyrrolidin-2-one 66 Enhanced activity due to chlorine substitution - Antimicrobial Efficacy : The compound demonstrated notable antimicrobial properties, particularly against resistant strains, suggesting its utility in treating infections caused by resistant pathogens .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)pyrrolidin-2-one | Lacks amino group | Reduced reactivity |
| 1-(3-Aminophenyl)pyrrolidin-2-one | No bromine substitution | Different activity profile |
| 1-(4-Chlorophenyl)pyrrolidin-2-one | Chlorine instead of bromine | Varies in electronic properties |
The presence of both an amino group and a bromine substituent in this compound enhances its reactivity and interaction potential compared to these structurally similar compounds.
属性
分子式 |
C10H11BrN2O |
|---|---|
分子量 |
255.11 g/mol |
IUPAC 名称 |
1-(3-amino-4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
InChI 键 |
YAOQPFOEHLBSHY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















